molecular formula C7H11F3O2 B2471506 1,1,1-Trifluoro-4,4-dimethoxypent-2-ene CAS No. 2225181-81-5

1,1,1-Trifluoro-4,4-dimethoxypent-2-ene

Cat. No. B2471506
CAS RN: 2225181-81-5
M. Wt: 184.158
InChI Key: OVKBRBNMHZMHNH-SNAWJCMRSA-N
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Description

1,1,1-Trifluoro-4,4-dimethoxypent-2-ene, also known as TFDMP, is a fluorinated alkene compound that has gained attention in the scientific community due to its unique properties and potential applications. TFDMP is a colorless liquid that is highly soluble in organic solvents and has a boiling point of 66-68°C.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Molecular Structure

A study by Vakili et al. (2012) investigated the conformation, molecular structure, and intramolecular hydrogen bonding of a closely related compound, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, highlighting the significance of trifluoromethyl groups in stabilizing specific molecular structures through intramolecular hydrogen bonding. This research, conducted using density functional theory calculations and experimental spectroscopies, provides insights into the molecular behavior of compounds with trifluoromethyl groups, which could be relevant to understanding the properties of 1,1,1-Trifluoro-4,4-dimethoxypent-2-ene (Vakili et al., 2012).

Kinetics and Reaction Mechanism

The kinetics and mechanisms of reactions involving fluorinated compounds, such as the study by Gierczyk et al. (2006), which focused on reactions between 2,3,4,5,6-pentafluorophenylacetonitrile and guanidine-like bases, can offer valuable insights into the reactivity of this compound. Such studies contribute to our understanding of how fluorinated entities behave under various chemical conditions (Gierczyk et al., 2006).

Synthesis and Luminescence of Complex Molecules

Research on the synthesis and luminescence properties of ytterbium(III) beta-diketonate complexes, as reported by Martín‐Ramos et al. (2013), demonstrates the utility of trifluoromethylated compounds in the development of luminescent materials. The study's findings on the impact of fluorination and chain length on luminescence intensity and lifetime provide a foundation for exploring the use of this compound in similar applications (Martín‐Ramos et al., 2013).

Isomerization Reactions

The study of isomerization reactions, such as the rearrangement of gem-bis-trifluoromethyl olefins in a basic medium (Tordeux et al., 2001), is pertinent to understanding the reactivity and stability of fluorinated compounds. This research sheds light on how trifluoromethyl groups influence the stability and transformation of molecular structures, offering insights that could be applied to compounds like this compound (Tordeux et al., 2001).

properties

IUPAC Name

(E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-6(11-2,12-3)4-5-7(8,9)10/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBRBNMHZMHNH-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(F)(F)F)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C(F)(F)F)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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